molecular formula C36H24N6 B3271003 2-pyridin-2-yl-6-[4-[3-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]pyridine CAS No. 538360-77-9

2-pyridin-2-yl-6-[4-[3-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]pyridine

Cat. No.: B3271003
CAS No.: 538360-77-9
M. Wt: 540.6 g/mol
InChI Key: WITAFPXAWUERKF-UHFFFAOYSA-N
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Description

2-pyridin-2-yl-6-[4-[3-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]pyridine is a complex organic compound featuring multiple pyridine rings. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, materials science, and catalysis due to their unique structural and electronic properties .

Mechanism of Action

Target of Action

The primary targets of 1,3-Di([2,2’:6’,2’'-terpyridin]-4-yl)benzene are various metal cations, including Pd(II), Pt(II), Fe(II), Ir(III), and Ru(III) . These metal cations play a crucial role in the formation of complexes with the compound, which are of considerable practical interest .

Mode of Action

1,3-Di([2,2’:6’,2’'-terpyridin]-4-yl)benzene, often abbreviated to Terpy or Tpy, is a tridentate ligand . It binds metals at three meridional sites, forming two adjacent 5-membered MN2C2 chelate rings . This interaction with its targets results in the formation of complexes that exhibit characteristic optical and electrochemical properties .

Biochemical Pathways

The biochemical pathways affected by 1,3-Di([2,2’:6’,2’'-terpyridin]-4-yl)benzene are primarily related to its photoluminescent and semiconducting properties . The compound’s interaction with metal cations leads to the formation of complexes that can be used in light-emitting electrochemical cells (LEEC), as cathode layers for high-performance polymer solar cells (PSC), and also as redox molecular wires and supramolecular nanowires .

Pharmacokinetics

Its solubility in most organic solvents suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of 1,3-Di([2,2’:6’,2’'-terpyridin]-4-yl)benzene’s action are primarily observed in its applications. For instance, its complexes are most commonly used as monochromatic organic light-emitting diodes (OLEDs) and white light diodes (OWLED) . In addition to technical applications, some representatives of similar compounds exhibit cytotoxic properties against human lung and prostate cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,3-Di([2,2’:6’,2’'-terpyridin]-4-yl)benzene. For example, the presence of various metal cations in the environment can affect the formation of complexes . Additionally, the compound’s photophysical properties may be influenced by the presence of light and other environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyridin-2-yl-6-[4-[3-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]pyridine typically involves multi-step reactions starting from simpler pyridine derivatives. One common approach is the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the carbon-carbon bonds between the pyridine rings . Reaction conditions often include the use of bases like potassium carbonate and solvents such as dimethylformamide (DMF) or toluene, with reaction temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and reduce environmental impact .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-pyridin-2-yl-6-[4-[3-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]pyridine is unique due to its complex structure, which allows for multiple points of interaction with metal ions and biological targets.

Properties

IUPAC Name

2-pyridin-2-yl-6-[4-[3-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H24N6/c1-3-18-37-29(10-1)31-12-6-14-33(41-31)35-23-27(16-20-39-35)25-8-5-9-26(22-25)28-17-21-40-36(24-28)34-15-7-13-32(42-34)30-11-2-4-19-38-30/h1-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITAFPXAWUERKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC=C2)C3=NC=CC(=C3)C4=CC(=CC=C4)C5=CC(=NC=C5)C6=CC=CC(=N6)C7=CC=CC=N7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856074
Record name 1~4~,2~4~-(1,3-Phenylene)di(1~2~,2~2~:2~6~,3~2~-terpyridine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

538360-77-9
Record name 1~4~,2~4~-(1,3-Phenylene)di(1~2~,2~2~:2~6~,3~2~-terpyridine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-pyridin-2-yl-6-[4-[3-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]pyridine
Reactant of Route 2
2-pyridin-2-yl-6-[4-[3-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]pyridine
Reactant of Route 3
2-pyridin-2-yl-6-[4-[3-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]pyridine
Reactant of Route 4
2-pyridin-2-yl-6-[4-[3-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]pyridine
Reactant of Route 5
2-pyridin-2-yl-6-[4-[3-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]pyridine
Reactant of Route 6
2-pyridin-2-yl-6-[4-[3-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]pyridine

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